molecular formula C35H59N8O12+ B14058987 Methyltetrazine-amino-PEG11-azide

Methyltetrazine-amino-PEG11-azide

Cat. No.: B14058987
M. Wt: 783.9 g/mol
InChI Key: NYFWAGUVLBYPIP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Methyltetrazine-amino-PEG11-azide is a heterobifunctional polyethylene glycol (PEG) linker that contains both a methyltetrazine group and an azide group. This compound is primarily used in bioorthogonal chemistry, which allows for the labeling and visualization of biomolecules in living systems without interfering with native biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltetrazine-amino-PEG11-azide is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine and azide groups to a PEG11 spacer. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the azide group reacts with terminal alkynes and cyclooctyne derivatives.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of custom synthesis and cGMP (current Good Manufacturing Practice) manufacturing to meet quality assurance standards.

Mechanism of Action

The mechanism of action of methyltetrazine-amino-PEG11-azide involves its participation in bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes and alkynes via IEDDA reactions, while the azide group undergoes click chemistry reactions with terminal alkynes and cyclooctyne derivatives. These reactions allow for the selective labeling and visualization of biomolecules without interfering with native biochemical processes .

Comparison with Similar Compounds

Methyltetrazine-amino-PEG11-azide is unique due to its dual functionality, combining both methyltetrazine and azide groups. Similar compounds include:

These compounds share similar bioorthogonal properties but differ in their specific functional groups and applications.

Properties

Molecular Formula

C35H59N8O12+

Molecular Weight

783.9 g/mol

IUPAC Name

imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium

InChI

InChI=1S/C35H58N8O12/c1-31-39-41-35(42-40-31)33-4-2-32(3-5-33)30-37-34(44)6-8-45-10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-29-27-54-25-23-52-21-19-50-17-15-48-13-11-46-9-7-38-43-36/h2-5,36H,6-30H2,1H3/p+1

InChI Key

NYFWAGUVLBYPIP-UHFFFAOYSA-O

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N

Origin of Product

United States

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